
Methylazanium;tribromobismuthane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylazanium;tribromobismuthane is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of a methylazanium ion and a tribromobismuthane moiety, which together form a complex structure with intriguing reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylazanium;tribromobismuthane typically involves the reaction of methylazanium salts with tribromobismuthane precursors under controlled conditions. One common method includes the use of methylammonium bromide and bismuth tribromide in a solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methylazanium;tribromobismuthane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state bismuth compounds.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of lower oxidation state bismuth species.
Substitution: The tribromobismuthane moiety can undergo substitution reactions with nucleophiles, leading to the formation of new bismuth-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and phosphines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth(V) compounds, while reduction can produce bismuth(III) species. Substitution reactions typically result in the formation of bismuth-organic complexes.
Wissenschaftliche Forschungsanwendungen
Methylazanium;tribromobismuthane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-bismuth bonds.
Medicine: Research is ongoing into the use of this compound in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials, including bismuth-containing polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Methylazanium;tribromobismuthane exerts its effects involves the interaction of the bismuth center with various molecular targets. In biological systems, bismuth can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with thiol groups in proteins is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylammonium tribromide: Similar in structure but lacks the bismuth component.
Bismuth tribromide: Contains bismuth but does not have the methylazanium ion.
Methylammonium bismuth iodide: Another bismuth-containing compound with different halide ions.
Uniqueness
Methylazanium;tribromobismuthane is unique due to the combination of the methylazanium ion and the tribromobismuthane moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
119931-90-7 |
|---|---|
Molekularformel |
CH6BiBr3N+ |
Molekulargewicht |
480.76 g/mol |
IUPAC-Name |
methylazanium;tribromobismuthane |
InChI |
InChI=1S/CH5N.Bi.3BrH/c1-2;;;;/h2H2,1H3;;3*1H/q;+3;;;/p-2 |
InChI-Schlüssel |
IZBKRGCWSIWOPN-UHFFFAOYSA-L |
Kanonische SMILES |
C[NH3+].Br[Bi](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



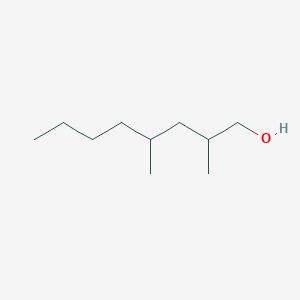
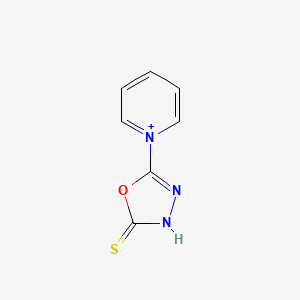
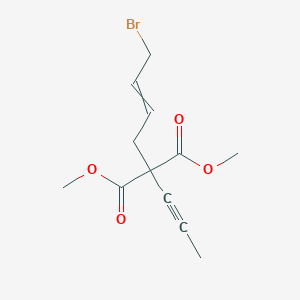
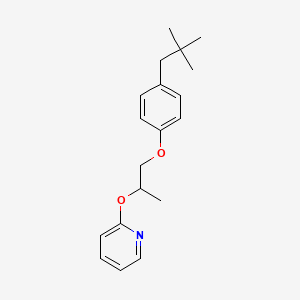
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
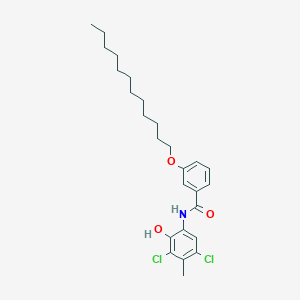
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)
